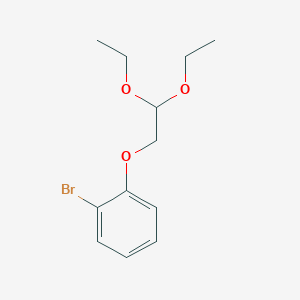

1-溴-2-(2,2-二乙氧基乙氧基)苯

描述

1-Bromo-2-(2,2-diethoxyethoxy)benzene is a brominated benzene derivative with diethoxyethoxy substituents. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives have been synthesized and investigated for various properties and applications, such as photochromic, photomagnetic, and light-emitting properties, as well as their potential use in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves multi-step reactions, starting from simpler benzene compounds. For example, the synthesis of photochromic brominated biindenylidenediones was achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines . Similarly, the total synthesis of a naturally occurring brominated compound was performed starting from a bromo-dimethoxyphenyl methanol . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial in determining their physical and chemical properties. For instance, the crystal structure of a dibromomethyl-substituted compound was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . The packing interactions in the solid state of dibromo bis(phenylalkoxy)benzenes were also studied, showing significant differences in molecular packing due to various intermolecular interactions .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions. The reactivity of bromo-substituted aryl methyl ethers with BBr3 was investigated, leading to the formation of arylphenols . Additionally, the reaction of active methylene groups with dibromoselenobenzene towards the synthesis of new selenaheterocycles was explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The introduction of bromine atoms can significantly affect properties such as photochromism and photomagnetism . The fluorescence properties of brominated compounds were also studied, with some exhibiting aggregation-induced emission (AIE) characteristics . The anti-inflammatory properties of halogeno-substituted benzene derivatives were evaluated, with the 5-bromo derivative showing promising results .

科学研究应用

合成应用

异吲哚的合成:Kuroda & Kobayashi (2015) 开发了一种两步法合成 1-取代的 3-烷氧基-1H-异吲哚的方法,使用源自 1-溴-2-(二烷氧基甲基)苯的 2-(二烷氧基甲基)苯基锂化合物。此过程涉及 Br/Li 交换,然后是酸催化的环化,表明该化合物在复杂有机合成中的用途 (Kuroda & Kobayashi, 2015).

手性卤代化合物:González 等人 (2003) 描述了一种使用源自碳水化合物的 1,2-卤代醇的合成手性 1-卤代-1-溴-醛糖醇的方法,展示了该化合物在有机化学中创建有价值的合成中间体中的作用 (González 等人,2003).

化学性质和反应

荧光性质研究:左奇 (2015) 合成了 1-溴-4-(2,2-二苯基乙烯基)苯以研究其荧光性质,揭示了相关化合物的发光特性 (梁左奇,2015).

卤化反应:Bovonsombat & Mcnelis (1993) 使用 1-溴-2,5-吡咯烷二酮对聚烷基苯进行环卤化,展示了该化合物在卤化化学中的用途 (Bovonsombat & Mcnelis, 1993).

新型化合物和应用

生物活性化合物的合成:Akbaba 等人 (2010) 从相关的溴化合物合成了天然存在的二溴化合物,突出了其在生物活性材料合成中的用途 (Akbaba 等人,2010).

电化学研究:Fink 等人 (1997) 合成了 1,3,5-三溴苯的乙炔基二茂铁化合物,提供了对这些化合物的电化学性质的见解 (Fink 等人,1997).

属性

IUPAC Name |

1-bromo-2-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRXEWBAPFKMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

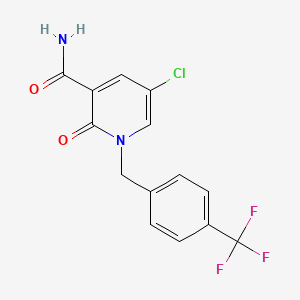

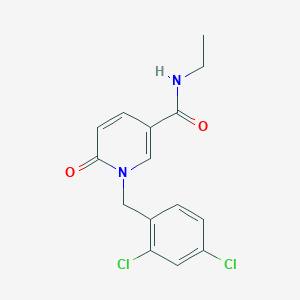

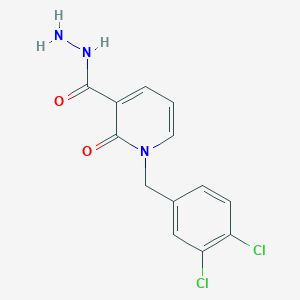

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)

![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)